molecular formula C9H21Br2N B1282859 (3-Bromopropyl)triethylammonium bromide CAS No. 3720-84-1

(3-Bromopropyl)triethylammonium bromide

Cat. No.: B1282859
CAS No.: 3720-84-1
M. Wt: 303.08 g/mol
InChI Key: FNKGNRUAIHVWNL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromopropyl)triethylammonium bromide: is a quaternary ammonium compound with the molecular formula C9H21Br2N . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound is known for its ability to act as a phase transfer catalyst and is often utilized in the preparation of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Bromopropyl)triethylammonium bromide can be synthesized through the reaction of triethylamine with 3-bromopropyl bromide . The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or other suitable purification methods.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Bromopropyl)triethylammonium bromide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products:

    Nucleophilic substitution: Depending on the nucleophile, products can include alcohols, nitriles, or thiols.

    Elimination reactions: The major product is typically an alkene.

Scientific Research Applications

Chemistry: (3-Bromopropyl)triethylammonium bromide is used as a phase transfer catalyst in various organic reactions. It facilitates the transfer of reactants between different phases, enhancing the reaction rate and yield.

Biology and Medicine: The compound has applications in the synthesis of biologically active molecules and pharmaceuticals. It can be used to introduce quaternary ammonium groups into molecules, which can enhance their solubility and bioavailability.

Industry: In the industrial sector, this compound is used in the production of polymers, surfactants, and other specialty chemicals. It is also employed in the synthesis of ion-exchange resins and other materials used in water treatment and purification processes.

Comparison with Similar Compounds

  • (3-Bromopropyl)trimethylammonium bromide
  • Tetraethylammonium bromide
  • Cetyltrimethylammonium bromide
  • Benzyltriethylammonium bromide

Comparison: (3-Bromopropyl)triethylammonium bromide is unique due to its specific structure, which includes a three-carbon chain with a bromine atom and a triethylammonium group. This structure allows it to act as an effective phase transfer catalyst and participate in various chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.

Properties

IUPAC Name

3-bromopropyl(triethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BrN.BrH/c1-4-11(5-2,6-3)9-7-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKGNRUAIHVWNL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCCBr.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543610
Record name 3-Bromo-N,N,N-triethylpropan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3720-84-1
Record name 3-Bromo-N,N,N-triethylpropan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromopropyl)triethylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,3-Dibromopropane (20.0 g, 100 mmol) and triethylamine (5.06 g, 50 mmol) were mixed in dry toluene (50 ml). This solution was heated at 100° C. under nitrogen atmosphere for 4 h, during which time a thick white solid precipitated. The mixture was then cooled and the solid collected by filtration, washed with toluene and ether and dried under vacuum at 50° C. to give the titled compound 5.0 g (36%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromopropyl)triethylammonium bromide
Reactant of Route 2
Reactant of Route 2
(3-Bromopropyl)triethylammonium bromide
Reactant of Route 3
Reactant of Route 3
(3-Bromopropyl)triethylammonium bromide
Reactant of Route 4
(3-Bromopropyl)triethylammonium bromide
Reactant of Route 5
Reactant of Route 5
(3-Bromopropyl)triethylammonium bromide
Reactant of Route 6
Reactant of Route 6
(3-Bromopropyl)triethylammonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.